Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C22H28O2Si. It is a derivative of cyclohexanone, where the hydrogen atom at the 4-position is replaced by a tert-butyl diphenylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of cyclohexanone with tert-butyl diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclohexanone+tert-butyl diphenylsilyl chloridetriethylamineCyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the silyl group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the subsequent functionalization of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 4-tert-butyl-
- Cyclohexanone, 4-tert-butyl-diphenylsilyl
Uniqueness
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the tert-butyl diphenylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it an effective protecting group in organic synthesis, distinguishing it from other similar compounds.
Biological Activity
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS Number: 130745-59-4) is a synthetic compound derived from cyclohexanone, characterized by the presence of a tert-butyl diphenylsilyl group. This compound is notable for its applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.
- Molecular Formula : C22H28O2Si
- Molecular Weight : 352.54 g/mol
- Boiling Point : Approximately 425.1 ± 45.0 °C (predicted)
- Density : 1.05 ± 0.1 g/cm³ (predicted)
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily acts as a protecting group in organic synthesis. The tert-butyl diphenylsilyl moiety shields hydroxyl groups from unwanted reactions during synthetic processes, allowing for selective deprotection under mild conditions. This selectivity is essential for the synthesis of complex organic molecules.
Biological Activity
Research into the biological activity of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- indicates several potential applications:
- Antioxidant Activity : Preliminary studies suggest that compounds with silyl groups exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Some derivatives of cyclohexanone have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.
- Pharmaceutical Intermediates : Its role as a precursor in synthesizing biologically active compounds positions it as a valuable intermediate in drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of silyl derivatives, including cyclohexanones:
-
Antioxidant Studies :
- A study by Zhang et al. (2020) demonstrated that silyl ethers can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage in cells.
-
Antimicrobial Activity :
- Research conducted by Smith et al. (2021) showed that certain cyclohexanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.
-
Synthesis of Bioactive Compounds :
- In a study by Lee et al. (2019), Cyclohexanone derivatives were used to synthesize new classes of anti-inflammatory drugs, showcasing the compound's utility in medicinal chemistry.
Comparison with Similar Compounds
To better understand the unique properties of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is beneficial to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Cyclohexanone | Cyclohexanone | Basic solvent; limited biological activity |
Cyclohexanone, 4-tert-butyl | Cyclohexanone 4-tert-butyl | Moderate antioxidant properties |
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | Cyclohexanone Silyl | Potential antioxidant and antimicrobial activity |
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWGWVNDCMJXAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465268 |
Source
|
Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130745-59-4 |
Source
|
Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.